molecular formula C12H11FN2O3S2 B2511739 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide CAS No. 898405-67-9

3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide

Cat. No.: B2511739
CAS No.: 898405-67-9
M. Wt: 314.35
InChI Key: QHQYSPPFBVDUBE-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a sulfonyl group, and a thiazolyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with thiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide
  • 3-((4-bromophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide
  • 3-((4-methylphenyl)sulfonyl)-N-(thiazol-2-yl)propanamide

Uniqueness

3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S2/c13-9-1-3-10(4-2-9)20(17,18)8-5-11(16)15-12-14-6-7-19-12/h1-4,6-7H,5,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQYSPPFBVDUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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